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Compound of Interest

Compound Name: 2-Amino-3-chlorophenol

Cat. No.: B1288307

Disclaimer: As of the latest literature search, comprehensive experimental spectroscopic data
for 2-Amino-3-chlorophenol is not readily available in public databases. To fulfill the scope of
this technical guide, we will present a detailed spectroscopic analysis of a closely related
isomer, 2-Amino-4-chlorophenol, as a representative example. The principles and
methodologies described herein are directly applicable to the analysis of 2-Amino-3-
chlorophenol.

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for aminophenol
derivatives, with a specific focus on the analytical techniques used to characterize these
compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Amino-4-chlorophenol, along with the
experimental protocols for these analyses. This information is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data for 2-Amino-4-chlorophenol

The following tables summarize the key spectroscopic data obtained for 2-Amino-4-
chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 2-Amino-4-chlorophenol[1]
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
9.2 singlet - OH

6.601 doublet 8.3 Ar-H

6.598 doublet of doublets 8.3,25 Ar-H

6.386 doublet 25 Ar-H

4.8 singlet - NH:2

Solvent: DMSO-ds, Instrument Frequency: 90 MHz[1]

Table 2: 13C NMR Data for 2-Amino-4-chlorophenol

Chemical Shift (6) ppm Assignment
143.42 C-OH

139.00 C-NH:z
123.50 C-Cl

115.75 Ar-CH

115.66 Ar-CH

113.86 Ar-CH

Solvent: DMSO, Instrument Frequency: 500 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Amino-4-chlorophenol[2]
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miz Relative Intensity Assighment

143 High M]*

145 Moderate [M+2]* (Isotope peak for 37Cl)
80 Moderate Fragment ion

lonization Method: Electron lonization (EI)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions for 2-Amino-4-chlorophenol

Wavenumber (cm~—2) Functional Group
3400-3300 O-H stretch (phenol)
3300-3200 N-H stretch (amine)

~1600, ~1500 C=C stretch (aromatic ring)
~1200 C-O stretch (phenol)

~1100 C-N stretch (aromatic amine)
~800 C-Cl stretch

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra are typically recorded on a high-field NMR spectrometer. The
sample is dissolved in a deuterated solvent, such as DMSO-des or CDCls, to a concentration of
approximately 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal
standard. For identifying exchangeable protons like those in -OH and -NHz groups, a "D20
shake" experiment can be performed where a few drops of deuterium oxide are added to the
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NMR tube, and the spectrum is re-acquired; the signals from the exchangeable protons will
disappear or significantly diminish.[3]

Sample Preparation Data Acquisition Data Processing Spectral Analysis Optional D:0 Shake Experiment
G&ia mg in 0.5-0.7 mL deuterated solvent) NMR Spectrometer | (31, 1C, and optional 2D experiments) (Fourier Transform, Phasing, Baseline Correction) | (Chemical Shit, Integration, Coupling Constants) (for -OH and -NH: identification)

Sample Preparation

KBr Pellet Method Thin Solid Film Method
(Grind sample with KBr and press) (Dissolve sample and evaporate on salt plate)

[FT—IR SpectrometeD

Data Acquisition
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Spectral Analysis
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Sample Introduction lon Source Mass Analyzer .
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-chlorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288307#spectroscopic-data-for-2-amino-3-
chlorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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